molecular formula C7H14O2 B1293826 tert-Butyl propionate CAS No. 20487-40-5

tert-Butyl propionate

Cat. No. B1293826
CAS RN: 20487-40-5
M. Wt: 130.18 g/mol
InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N
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Description

Tert-butyl propionate is a chemical compound that is part of a broader class of tert-butyl compounds. These compounds are characterized by the presence of a tert-butyl group, which is known for its unique reactivity pattern due to the steric hindrance it provides. The tert-butyl group is a common motif in both chemistry and biology, often used in chemical transformations and found in various biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various methodologies. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction, which indicates the versatility of tert-butyl compounds in synthesis . Additionally, tert-butyl hypofluorite can be synthesized from tert-butyl alcohol, showcasing another method of incorporating the tert-butyl group into different compounds . The tert-butyl group can also be used to activate intermediates for further chemical reactions, as seen in the synthesis of amines using N-tert-butanesulfinyl imines .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be significantly influenced by the presence of the tert-butyl group. For example, the study of 4-tert-butylpyrazoles revealed how the tert-butyl substituent affects the molecular structure in both the solid state and in solution . This buttressing effect can lead to different tautomeric forms and influence the compound's crystallization behavior.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. Tert-butyl nitrite, for example, has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the synthesis of substituted sulfonyl pyrroles . Tert-butyl phenyl sulfoxide has been employed as a traceless precatalyst for generating sulfenate anions, which are useful in coupling reactions . These examples demonstrate the tert-butyl group's role in facilitating diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group. For instance, the incorporation of the tert-butyl group into bioactive compounds can lead to changes in lipophilicity and metabolic stability, which are important considerations in medicinal chemistry . The tert-butyl group's steric hindrance can also affect the compound's reactivity and stability, as seen in the characterization of tert-butyl hypofluorite .

Scientific Research Applications

1. Biomarker Identification

Liu and Mabury (2021) conducted a rat metabolism study suggesting 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a derivative of tert-butyl propionate, as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants. This study reveals its significance in detecting human exposure to environmental contaminants (Liu & Mabury, 2021).

2. Chemical Synthesis

Qi Zhang et al. (2022) highlighted the role of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate in the synthesis of mTOR targeted PROTAC molecule PRO1, demonstrating its importance as an intermediate in complex chemical syntheses (Zhang et al., 2022).

3. Medicinal Chemistry

In the field of medicinal chemistry, Westphal et al. (2015) evaluated tert-butyl isosteres, including tert-butyl propionate, in the context of drug discovery, examining their impact on properties like lipophilicity and metabolic stability. This study underscores its relevance in designing bioactive compounds (Westphal et al., 2015).

4. Environmental Science

In environmental science, Stefan, Mack, and Bolton (2000) investigated the degradation pathways of methyl tert-butyl ether, related to tert-butyl propionate, under UV/H2O2 treatment, providing insights into the environmental behavior and treatment of related compounds (Stefan, Mack, & Bolton, 2000).

Safety And Hazards

Tert-Butyl propionate is classified as a flammable liquid and vapor. It can cause serious eye irritation and may be harmful if inhaled . It is recommended to use personal protective equipment when handling this compound and to avoid breathing its vapors .

properties

IUPAC Name

tert-butyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-5-6(8)9-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAELLLITIZHOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174459
Record name Propanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl propionate

CAS RN

20487-40-5
Record name tert-Butyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20487-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1-DIMETHYLETHYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43953CC10D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

108-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)2 :tert-butyl propanoate (22) was prepared (48%), as a spongy white solid from 36-acid 17 (2.63 g, 643 μmol), amine 2 (10.10 g, 24.3 mmol), DCC (5.00 g, 24.3 mmol), 1-HBT (3.28 g, 24.3 mmol), and DMF (150 mL) via Procedure A: 5.68 g; mp 103°-108° C. ; 1H NMR δ1.43 (s, CH3, 972H), 1.95, 2.19 (br, CH2, 624H); 3C NMR δ28.1 (CH3), 29,7 (CH2CH2), 57.3 (4°CNH), 80.3 (CMe3), 170.8 (CONH), 172.7 (CO2); IR 3366 (NH), 1730 (ester C=O), 1645 (amide C=O), 1160 (ester C--O) cm-1. Anal. Calcd for C969H1,672 N 52 O272 : C, 63.24; H, 9.16; N. 3.96. Found: C, 63.06; H, 8.89; N, 4.23.
[Compound]
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
17
Quantity
2.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
10.1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
150 mL
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

36-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne):tert-butyl propanoate (16) was prepared (57%), as a spongy white solid, from dodecaacid 11 (5.63 g, 4.2 mmol), amine 2 (21.98 g, 52.9 mmol), DCC (10.89 g, 52.9 mmol) 1-HBT (7.14 g, 52.9 mmol), and DMF (250 mL) via Procedure A: 14.55 g; mp 67°-70° C.; 1H NMR δ1.42 (s, CH3, 324H), 1.95, 2.20 (m, CH2CH2CO, 192H), 2.37 (t, J=5.7Hz, OCH2CH2CO, 8H), 3.32 (s, CH2O, 8H), 3.66 (t, J=5.7 Hz, OCH2, 8H), 6.36 (s, NH, 16H); 13C NMR δ28.1 (CH3), 29.7 (CH2CH2CO), 37.4 (OCH2CH2CO), 45.4 (4°CCore), 57.3 (4°CNH), 67.7 (CH2O), 68.9 (OCH2), 80.4 (CMe3), 170.7 (CONH), 172.6 (CO2); IR 3311 (NH), 1730 (ester C=O), 1661 (amide C=O), 1157, (ester C--O) cm-1. Anal. Calcd for C321H556N16O92 : C, 63.08; H, 9.17; N, 3.67. Found: C, 63.18; H, 8.89; N. 3.79.
[Compound]
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
5.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
21.98 g
Type
reactant
Reaction Step Three
Name
Quantity
10.89 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

972-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)4 :tert-butyl propanoate (28) was prepared (45%), as a spongy white solid, from 324-acid 27 (5.40 g, 146 μmol), amine 2 (20.00 g, 48.1 mmol), DCC (9.91 g, 48.1 mmol), 1-HBT (6.50 g, 48.1 mmol), and DMF (250 mL) via Procedure A: 10.87 g; mp 138°-142 ° C.; 1H NMR δ1.39 (s, CH3, 8748H), 1.93-2.17 (m, CH2, 5808H); 13C NMR δ28.0 (CH3), 29.5 (CH2CH2, 57.4 (4°CNH), 80.4 (CMe3), 170.4 (CO2), 172.6 (CONH); IR 3310 (NH), 1730 (ester C=O), 1645 (amide C=O), 1155 ester C--O) cm-1. Anal. Calcd for C8745H15064N484O 2432 :C, 63.31; H, 9.15; N, 4.09. Found: C, 63.47; H, 9.31; N, 4.04.
[Compound]
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
9.91 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 1-methyl-1-(4-bromomethylphenyl)ethanesulfonate (0.64 g, 1.89 mol) and N-diphenylmethyleneglycine t butyl ester (0.586 g, 1.98 mmol) in THF (6.5 mL) cooled on ice was added sodium bis(trimethylsilyl)amide (2M in THF, 1.04 mL). After 30 minutes the solvent was evaporated, the residue was taken up in acetic acid (2 mL), water (2 mL) and methanol (4 mL), and stirred at rt for 4 hours. The methanol was evaporated, water was added, and the mixture was washed with hexane/ether 1/1 (2×20 mL). The organic phase was washed with water. The combined aqueous phase was cooled on ice, and adjusted to pH 7 with sodium bicarbonate. Dioxane was added followed by benzyl chloroformate (0.38 mL, 2.65 mmol) and the mixture was stirred coming to rt overnight. Water was added, and the mixture was acidified to pH 3 with 1N H2SO4. The mixture was extracted with ethyl acetate, and the organic phase was dried, filtered and evaporated. Chromatography of the residue over silica gel (10% to 20% ethyl acetate/hexane) gave crude 2-(R,S)-benzyloxycarbonylamino-3-[4'-(1"-ethyloxysulfonyl-1"-methyl)ethyl)benzene]propanoic acid t butyl ester (0.645 g, 68%). To a solution of the crude ester in methylene chloride (9 mL) cooled on ice was added trifluoroacetic acid (1.5 mL). The mixture was stirred for 4 hours, warming to rt. The reaction was quenched with cold aqueous sodium bicarbonate, and extracted with methylene chloride. The solvent was evaporated, and chromatography of the residue over silica gel (methylene chloride to 10% methanol/methylene chloride) gave 2-(R,S)-benzyloxycarbonylamino-3-[4'-(1"-ethyloxysulfonyl-1"-methyl)ethyl)benzene]propanoic acid (0.396 g, 0.88 mmol, 69%).
Name
ethyl 1-methyl-1-(4-bromomethylphenyl)ethanesulfonate
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
D Zubenko, Y Tsentalovich, N Lebedeva… - The Journal of …, 2006 - ACS Publications
… The carbon-centered radicals MiB (methyl isobutyrate-2-yl) and tBP (tert-butyl propionate-2-yl) were generated by laser pulse photolysis of the appropriate symmetric ketones R−CO−R, …
Number of citations: 42 pubs.acs.org
CA Smith, KT O'Reilly, MR Hyman - Applied and Environmental …, 2003 - Am Soc Microbiol
The initial reactions in the cometabolic oxidation of the gasoline oxygenate, methyl tert-butyl ether (MTBE), by Mycobacterium vaccae JOB5 have been characterized. Two products, tert-…
Number of citations: 137 journals.asm.org
T Hama, JF Hartwig - Organic Letters, 2008 - ACS Publications
… The reactions of chloroarenes with the sodium enolates of tert-butyl propionate and methyl isobutyrate occur in high yields with 0.2−1 mol % of {[P(t-Bu) 3 ]PdBr} 2 or the combination of …
Number of citations: 113 pubs.acs.org
M Jørgensen, S Lee, X Liu, JP Wolkowski… - Journal of the …, 2002 - ACS Publications
… In addition, tert-butyl esters, such as those of Naproxen and Flurbiprofen, were prepared from tert-butyl propionate and aryl bromides in high yields in the presence of Pd(dba) 2 and the …
Number of citations: 264 pubs.acs.org
T Hama, X Liu, DA Culkin… - Journal of the American …, 2003 - ACS Publications
… Yet, we found that the silyl ketene acetal of tert-butyl propionate or methyl isobutyrate reacted in high yield at 80 C with bromoarenes to form the corresponding α-aryl esters in the …
Number of citations: 303 pubs.acs.org
CH Heathcock, DA Oare - The Journal of Organic Chemistry, 1985 - ACS Publications
… The relative stabilities of the E and Z isomers of the tert-butyl propionate lithium enolates have not been determined. However, Wilcox has examined the corresponding tert-…
Number of citations: 68 pubs.acs.org
WA Laurie, FH Field - Journal of the American Chemical Society, 1972 - ACS Publications
… The activation energy for the tert-butyl «-propionate reaction is much lower than those observed in the other tert-butyl compounds, and the rate constant is somewhat higher. This result …
Number of citations: 8 pubs.acs.org
T Hama, JF Hartwig - Organic Letters, 2008 - ACS Publications
… the catalyst toward the α-arylation of tert-butyl propionate, we studied reactions of 4-bromo-tert-butylbenzene with the lithium enolate of tert-butyl propionate (generated from LiNCy 2 ) in …
Number of citations: 114 pubs.acs.org
G Solladié, F Colobert - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… The title compound was also prepared from (−)-(1R,2S,5R)-Menthyl (S)-p-Toluenesulfinate and the magnesium enolate of tert‐butyl propionate in 68% yield as a 1∶1 ratio of the two …
Number of citations: 0 onlinelibrary.wiley.com
D Seebach, R Amstutz, T Laube… - Journal of the …, 1985 - ACS Publications
… and (Z)-l for the example of tert-butyl propionate(Scheme I). Ireland and his co-workers6 have shown that these are obtainable as distinct species by deprotonation in different media …
Number of citations: 215 pubs.acs.org

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